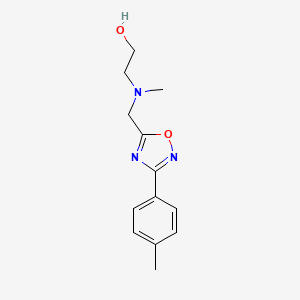
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tolyl group, and an ethanolamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The tolyl group is introduced via electrophilic aromatic substitution reactions, and the ethanolamine moiety is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the formation of byproducts. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the tolyl ring .
科学的研究の応用
2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The tolyl group may enhance the compound’s binding affinity to certain targets, while the ethanolamine moiety can facilitate its solubility and transport within biological systems .
類似化合物との比較
Similar Compounds
2-(Methyl((3-(p-tolyl)-1,2,4-triazol-5-yl)methyl)amino)ethan-1-ol: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-(Methyl((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)methyl)amino)ethan-1-ol: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(Methyl((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, while the tolyl group enhances its aromatic character and potential interactions with biological targets .
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
2-[methyl-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]amino]ethanol |
InChI |
InChI=1S/C13H17N3O2/c1-10-3-5-11(6-4-10)13-14-12(18-15-13)9-16(2)7-8-17/h3-6,17H,7-9H2,1-2H3 |
InChIキー |
PQUGGMVLIXSDDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)

![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
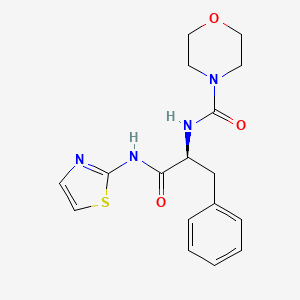
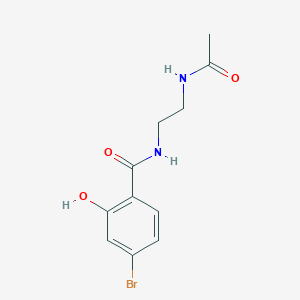
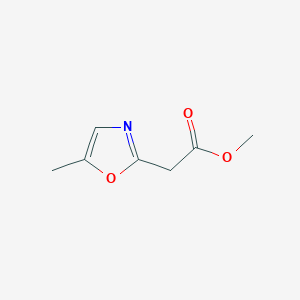

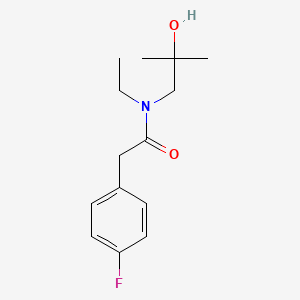
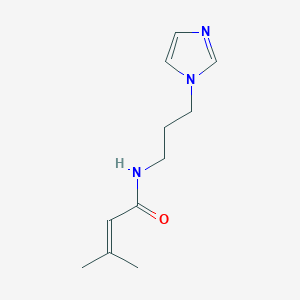
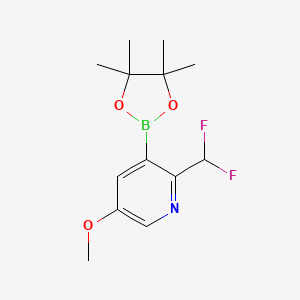
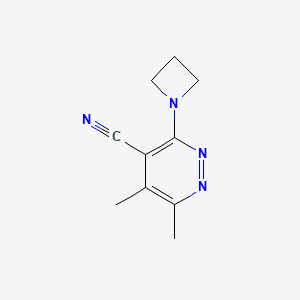
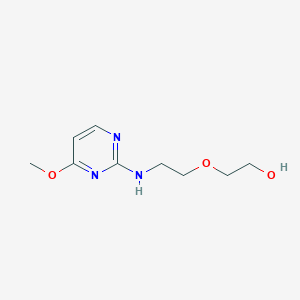
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
